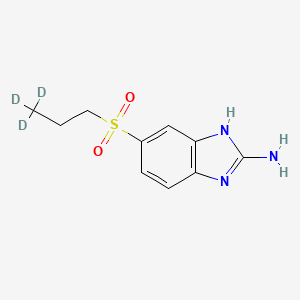

6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine

Description

6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is a deuterated benzimidazole derivative characterized by a sulfonyl group at position 6 of the benzimidazole core, substituted with a propyl chain in which all three terminal hydrogens are replaced with deuterium isotopes (CD3). This modification leverages the kinetic isotope effect, which typically enhances metabolic stability by slowing enzymatic degradation of the C-D bond compared to C-H . The compound retains the 2-amine moiety common to many pharmacologically active benzimidazoles, a feature critical for hydrogen bonding and receptor interactions .

Properties

Molecular Formula |

C10H13N3O2S |

|---|---|

Molecular Weight |

242.31 g/mol |

IUPAC Name |

6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)/i1D3 |

InChI Key |

WTPBIYSMFKUQKY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of Trideuteriopropylsulfonyl Group: The trideuteriopropylsulfonyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with a suitable sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

Substitution: Sulfonyl chlorides, bases like triethylamine; typically carried out in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme mechanisms or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The trideuteriopropylsulfonyl group may enhance the compound’s stability and binding affinity to its targets. The benzimidazole core can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

- Polarity : The sulfonyl group increases polarity relative to thioether-containing analogs (e.g., 5-(propylthio)-1H-benzimidazol-2-amine), improving aqueous solubility but possibly reducing membrane permeability .

- Steric Effects : Bulky substituents (e.g., benzoyl in ) may hinder target binding but enhance specificity for hydrophobic binding pockets.

Cytotoxicity and Anticancer Potential

- Target Compound: No direct data is provided, but structurally similar sulfonated benzimidazoles (e.g., 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine) exhibit potent cytotoxicity against cancer cell lines (EC50 = 0.05 × 10⁻³ μM in MDA-MB-231 cells) . The deuterated analog may achieve comparable efficacy with reduced dosing frequency due to improved pharmacokinetics.

- Non-Deuterated Sulfonyl Analogs: Compounds like 6-benzoyl-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine (CAS 63197-61-5) are explored for antiviral applications, suggesting a possible dual therapeutic role for the target compound .

Metabolic Stability

- Deuterated compounds generally exhibit slower hepatic clearance. For example, deuterated analogs of kinase inhibitors (e.g., deutetrabenazine) show 2–3 fold increases in half-life . This property could make 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine advantageous in chronic disease settings.

Selectivity

- Substitution patterns critically influence selectivity. For instance, 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177312-51-4) demonstrates selectivity for kinase targets due to fluorine’s electronegativity . The deuterated propyl group in the target compound may similarly fine-tune interactions with enzymes or receptors.

Biological Activity

6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a sulfonyl group and deuterated propyl chain, may exhibit unique pharmacological properties compared to its non-deuterated counterparts. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

- IUPAC Name : 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine

- CAS Number : 1435973-52-6

- Molecular Formula : C10D3H10N3O2S

- Molecular Weight : 242.313 g/mol

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-1H-benzimidazole | S. aureus | 1 µg/mL |

| 6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine | E. coli | TBD |

| N-Alkyl 2-benzylthio-1H-benzimidazole | P. aeruginosa | 140 µg/mL |

Recent studies have shown that benzimidazole derivatives can inhibit the growth of various pathogens, with MIC values often ranging from 1 to 16 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific activity of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine has yet to be fully elucidated but is expected to be comparable due to structural similarities.

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of benzimidazole derivatives on several cancer cell lines (including leukemia and melanoma), compounds demonstrated significant cytotoxicity at concentrations around M . The mechanism of action often involves interference with cellular signaling pathways related to proliferation and survival.

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(benzimidazol-2-yl)methylthio | KB Cells | TBD |

| 6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine | A549 Cells | TBD |

The specific IC50 values for 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine remain to be determined through ongoing research.

The biological activities of benzimidazole derivatives are attributed to their ability to interact with various biological targets:

- DNA Intercalation : Some benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Certain derivatives act on specific receptors involved in cell signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.